Maleimide-NOTA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

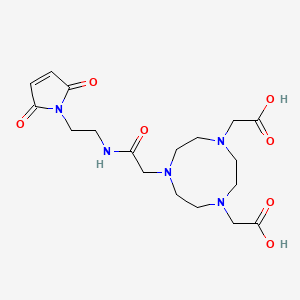

Maleimide-NOTA is a chelator used for the labeling of peptides and antibodies . It can react with cysteine . The Maleimide-NOTA has a molecular weight of 425.44 and its formula is C18H27N5O7 .

Synthesis Analysis

The synthesis of Maleimide-NOTA is characterized by simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields . Two basic and simple synthetic routes for mono- and bis-maleimide bearing 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid (NOTA) chelators have been described . The usefulness of these synthetic pathways is demonstrated by the preparation of a set of mono- and bis-maleimide functionalized NOTA derivatives .

Molecular Structure Analysis

The size and geometry of the N3O3 coordination sphere of Maleimide-NOTA seem to be perfect for Ga3+ ions due to the formation of a highly stable complex . The favorable complexation kinetics in aqueous solution, even at room temperature, spotlighted NOTA as a chelating agent for gallium radionuclides for radiopharmaceutical experiments .

Chemical Reactions Analysis

The simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . Although the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions, the maleimide moiety itself is relatively stable to degradation .

Physical And Chemical Properties Analysis

Maleimide-NOTA appears as a solid and its color ranges from white to light yellow . It has a solubility of 250 mg/mL in water . The physical and chemical properties of the resulting polymer films were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .

Applications De Recherche Scientifique

- Application : It is used to create radiopharmaceuticals for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. For example, Maleimide-NOTA can be labeled with gallium-68 (^68Ga) for imaging specific biological targets in vivo .

- Application : Researchers use Maleimide-NOTA to attach therapeutic radionuclides (e.g., lutetium-177, yttrium-90) to tumor-targeting agents. This enables targeted radiotherapy for cancer treatment .

- Application : Scientists use Maleimide-NOTA to selectively label proteins with imaging agents or other functional moieties. For instance, it can be used to modify antibodies for imaging or drug delivery purposes .

- Application : Researchers utilize Maleimide-NOTA to link drugs, peptides, or nanoparticles to targeting molecules. This facilitates targeted drug delivery and enhances therapeutic efficacy .

- Application : Maleimide-NOTA can be used to radiolabel immune checkpoint-targeting agents (e.g., nanobodies) for PET imaging . This helps visualize immune responses and monitor therapy.

- Application : Maleimide-NOTA can be labeled with diagnostic isotopes (e.g., ^68Ga) for imaging and therapeutic isotopes (e.g., lutetium-177) for targeted therapy. This approach enables personalized treatment based on individual patient responses .

- Application : Researchers use Maleimide-NOTA to label cells (e.g., stem cells) for tracking their migration and homing in vivo. This aids in regenerative medicine and understanding disease processes .

- Application : Scientists develop multimodal imaging agents by combining Maleimide-NOTA with other imaging probes. These agents allow simultaneous visualization using different imaging techniques .

Radiopharmaceutical Imaging

Targeted Therapy

Protein Labeling and Modification

Bioconjugation and Drug Delivery

Molecular Imaging of Immune Checkpoints

Metal-Based Theranostics

Cell Tracking and In Vivo Imaging

Multimodal Imaging Agents

Mécanisme D'action

Target of Action

Maleimide-NOTA primarily targets cysteine residues in bioconjugation technology . The maleimide moiety in Maleimide-NOTA reacts with the thiol group in cysteine to form a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .

Mode of Action

The interaction between Maleimide-NOTA and its target involves a simple, rapid reaction between a thiol (from cysteine) and a maleimide (from Maleimide-NOTA) to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide group is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

Maleimide-NOTA affects the biochemical pathways involving cysteine residues . By reacting with the thiol group in cysteine, Maleimide-NOTA can modify these residues in a site-selective manner . This modification can impact various biochemical pathways where these cysteine residues play a crucial role.

Pharmacokinetics

It’s known that the compound forms a highly stable complex, which suggests good bioavailability .

Result of Action

The result of Maleimide-NOTA’s action is the formation of a thiosuccinimide product . This product is the result of the reaction between a free thiol (from cysteine) and a maleimide (from Maleimide-NOTA) . In the context of bioconjugation, this can lead to the modification of proteins or peptides, potentially altering their function or properties .

Action Environment

The action of Maleimide-NOTA can be influenced by environmental factors such as pH and solvent conditions . For instance, the thiol-maleimide reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines can react competitively with thiols at the maleimide C=C bond . Furthermore, the reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction .

Safety and Hazards

Orientations Futures

The usefulness of the synthetic pathways of Maleimide-NOTA is demonstrated by the preparation of a set of mono- and bis-maleimide functionalized NOTA derivatives . These methods can easily be expanded to the syntheses of further tailored maleimide-NOTA chelators for diverse applications . Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals .

Propriétés

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide-NOTA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)

![N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2804346.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)

![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)